Cas no 478029-85-5 (6-Chloro-4-{[(4-methylphenyl)methyl]sulfanyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene)

6-Chloro-4-{[(4-methylphenyl)methyl]sulfanyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene structure
478029-85-5 structure
Product Name:6-Chloro-4-{[(4-methylphenyl)methyl]sulfanyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene
Numero CAS:478029-85-5
MF:C18H13ClN2S2
MW:356.892220258713
CID:5712389
PubChem ID:4436163
Update Time:2023-10-15

6-Chloro-4-{[(4-methylphenyl)methyl]sulfanyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene Proprietà chimiche e fisiche

Nomi e identificatori

    • CDS1_001567
    • 6-chloro-4-{[(4-methylphenyl)methyl]sulfanyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene
    • Bionet1_004111
    • 4-chloro-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine
    • DivK1c_002607
    • 4-chloro-2-[(4-methylphenyl)methylsulfanyl]-[1]benzothiolo[3,2-d]pyrimidine
    • HMS580J13
    • 478029-85-5
    • 2R-1308
    • AKOS005086505
    • 4-CHLORO[1]BENZOTHIENO[3,2-D]PYRIMIDIN-2-YL 4-METHYLBENZYL SULFIDE
    • [1]Benzothieno[3,2-d]pyrimidine, 4-chloro-2-[[(4-methylphenyl)methyl]thio]-
    • 6-Chloro-4-{[(4-methylphenyl)methyl]sulfanyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene
    • Inchi: 1S/C18H13ClN2S2/c1-11-6-8-12(9-7-11)10-22-18-20-15-13-4-2-3-5-14(13)23-16(15)17(19)21-18/h2-9H,10H2,1H3
    • Chiave InChI: DXCRJOSUMMYACQ-UHFFFAOYSA-N
    • Sorrisi: ClC1C2=C(C3C=CC=CC=3S2)N=C(N=1)SCC1C=CC(C)=CC=1

Proprietà calcolate

  • Massa esatta: 356.0208685g/mol
  • Massa monoisotopica: 356.0208685g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 3
  • Complessità: 403
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.3
  • Superficie polare topologica: 79.3Ų

Proprietà sperimentali

  • Densità: 1.42±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 574.6±60.0 °C(Predicted)
  • pka: -0.16±0.40(Predicted)

6-Chloro-4-{[(4-methylphenyl)methyl]sulfanyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene Letteratura correlata

Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.